

# Technical Guide: ACT-209905, an S1P1 Receptor Modulator

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ACT-209905

Cat. No.: B1664356

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ACT-209905**, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. It is intended to serve as a comprehensive resource, detailing supplier and purchasing information, chemical properties, and key experimental data and protocols to facilitate further research and development.

## Supplier and Purchasing Information

**ACT-209905** is available from several commercial suppliers for research purposes. The following table summarizes readily available purchasing information. Researchers should note that catalog numbers and available quantities are subject to change and should verify with the supplier.

| Supplier          | Catalog Number | Available Quantities                   | Contact Information |
|-------------------|----------------|----------------------------------------|---------------------|
| MedChemExpress    | HY-12789       | 10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg | --INVALID-LINK--    |
| TargetMol         | T26557         | 5 mg, 10 mg, 50 mg, 100 mg             | --INVALID-LINK--    |
| Hözel-Diagnostika | TMO-T26557     | 5 mg, 25 mg, 50 mg, 100 mg, 500 mg     | --INVALID-LINK--    |
| Caltag Medsystems | TAR-T26555     | Inquire                                | --INVALID-LINK--    |

## Chemical and Physical Properties

**ACT-209905** is a chiral aminopyridine derivative of ponesimod.[1] Its fundamental properties are outlined below.

| Property          | Value                                                                                      | Reference           |
|-------------------|--------------------------------------------------------------------------------------------|---------------------|
| IUPAC Name        | (S)-1-((5-(5-(2-ethyl-5-methylphenoxy)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)amino)propan-2-ol |                     |
| CAS Number        | 1062670-13-6                                                                               | [2]                 |
| Molecular Formula | C <sub>21</sub> H <sub>24</sub> N <sub>4</sub> O <sub>3</sub>                              |                     |
| Molecular Weight  | 380.44 g/mol                                                                               |                     |
| Appearance        | White to off-white solid                                                                   |                     |
| Purity            | >98% (Typically)                                                                           | Supplier Datasheets |
| Solubility        | Soluble in DMSO                                                                            | Supplier Datasheets |
| Storage           | Store at -20°C for long-term                                                               | Supplier Datasheets |

## Mechanism of Action and Biological Activity

**ACT-209905** is a potent agonist of the S1P1 receptor.[2][3] Upon binding, it induces the internalization and degradation of the receptor, leading to a functional antagonism. This process blocks the egress of lymphocytes from lymphoid organs, resulting in immunomodulatory effects.[1] Recent studies have also highlighted its anti-tumor activity, particularly in glioblastoma (GBM), where it has been shown to inhibit cell growth and migration.[1][3]

## Experimental Data

The following tables summarize key quantitative data from a study investigating the effects of **ACT-209905** on glioblastoma cells.

### In Vitro Cytotoxicity of ACT-209905 on Glioblastoma Cell Lines

The viability of various glioblastoma cell lines was assessed after 72 hours of treatment with **ACT-209905**.

| Cell Line             | ACT-209905 Concentration (µM) | Mean Cell Viability (%) |
|-----------------------|-------------------------------|-------------------------|
| GL261 (murine)        | 5                             | 73.4                    |
| 10                    | 55.1                          |                         |
| 20                    | 26.5                          |                         |
| LN-18 (human)         | 10                            | ~60                     |
| 20                    | ~30                           |                         |
| U-87MG (human)        | 10                            | ~75                     |
| 20                    | ~45                           |                         |
| prGBM (primary human) | 10                            | 69.2                    |

Data extracted from Bien-Möller S, et al. Cancers (Basel). 2023.

### Effect of ACT-209905 on Glioblastoma Cell Migration

The inhibitory effect of **ACT-209905** on the migration of primary glioblastoma cells was measured using a scratch-wound healing assay.

| Treatment                     | Wound Closure (%) |
|-------------------------------|-------------------|
| Control (untreated)           | 7.52              |
| S1P (2.5 $\mu$ M)             | 21.0              |
| S1P + ACT-209905 (1 $\mu$ M)  | 13.2              |
| S1P + ACT-209905 (10 $\mu$ M) | 9.9               |
| S1P + ACT-209905 (20 $\mu$ M) | 6.12              |

Data extracted from Bien-Möller S, et al. Cancers (Basel). 2023.

## Experimental Protocols

The following are detailed methodologies for key experiments involving **ACT-209905**.

### Cell Viability Assay (MTT Assay)

- Cell Seeding: Seed glioblastoma cells (e.g., LN-18, GL261) in 96-well plates at a density of  $5 \times 10^3$  cells/well and culture for 24 hours.
- Treatment: Treat the cells with varying concentrations of **ACT-209905** (e.g., 5, 10, 20  $\mu$ M) or vehicle control (DMSO) for 72 hours.
- MTT Addition: Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

## Scratch-Wound Healing Assay (Migration Assay)

- Cell Seeding: Seed primary glioblastoma cells in 6-well plates and grow to confluence.
- Scratch Creation: Create a uniform scratch in the cell monolayer using a sterile 200  $\mu\text{L}$  pipette tip.
- Washing: Wash the wells with PBS to remove detached cells.
- Treatment: Add fresh medium containing **ACT-209905** at desired concentrations (e.g., 1, 10, 20  $\mu\text{M}$ ) with or without a migration stimulus like S1P (2.5  $\mu\text{M}$ ).
- Image Acquisition: Capture images of the scratch at 0 hours and after 16 hours.
- Data Analysis: Measure the wound area at both time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.

## Visualizations

### Signaling Pathway of **ACT-209905** in Glioblastoma Cells

The following diagram illustrates the proposed signaling pathway affected by **ACT-209905** in glioblastoma cells. As an S1P1 receptor agonist, **ACT-209905** leads to the internalization of the receptor. This functional antagonism inhibits the activation of downstream pro-survival and pro-migratory kinases.



[Click to download full resolution via product page](#)

Caption: **ACT-209905** signaling in glioblastoma.

## Experimental Workflow for Cell Viability Assessment

The diagram below outlines the key steps in determining the effect of **ACT-209905** on cell viability using an MTT assay.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mybiosource.com [mybiosource.com]
- 2. ACT-209905 - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Technical Guide: ACT-209905, an S1P1 Receptor Modulator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664356#act-209905-supplier-and-purchasing-information]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

